molecular formula C9H10Br2N4O2 B2480912 8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 886886-62-0

8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2480912
CAS No.: 886886-62-0
M. Wt: 366.013
InChI Key: VSRKPOFSZLFLGF-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by the presence of bromine atoms at the 8 and 7 positions, a 2-bromopropyl group, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8 position. This is followed by the alkylation of the 7 position with 2-bromopropane under basic conditions to yield the final product.

Reaction Conditions:

    Bromination: The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform or dichloromethane at room temperature.

    Alkylation: The alkylation step involves the use of a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione: undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 8 and 7 positions can be substituted with various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino derivative, while oxidation might produce a ketone or aldehyde.

Scientific Research Applications

8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound serves as a probe to study purine metabolism and enzyme interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atoms and the 2-bromopropyl group enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

8-Bromo-7-(2-bromopropyl)-3-methyl-1,3,7-trihydropurine-2,6-dione: can be compared with other brominated purines, such as:

    8-Bromo-3-methylxanthine: Lacks the 2-bromopropyl group, resulting in different biological activity.

    7-Bromo-3-methylxanthine: Lacks the bromine atom at the 8 position, affecting its reactivity and applications.

    8-Bromo-7-(2-chloropropyl)-3-methylxanthine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromo-7-(2-bromopropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N4O2/c1-4(10)3-15-5-6(12-8(15)11)14(2)9(17)13-7(5)16/h4H,3H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRKPOFSZLFLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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